molecular formula C19H17NO2 B11118798 Methyl 2-(4-ethylphenyl)quinoline-4-carboxylate

Methyl 2-(4-ethylphenyl)quinoline-4-carboxylate

Cat. No.: B11118798
M. Wt: 291.3 g/mol
InChI Key: XHZYCRCWVSOPLW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-ethylphenyl)quinoline-4-carboxylate can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters as starting materials. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions . Another method involves the Pfitzinger reaction, where isatins react with enaminones in the presence of a base like potassium hydroxide to form quinoline derivatives .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used. These methods not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste .

Mechanism of Action

The mechanism of action of methyl 2-(4-ethylphenyl)quinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting the replication of cancer cells. It also interacts with enzymes and receptors involved in inflammatory and microbial processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-ethylphenyl)quinoline-4-carboxylate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetics and pharmacodynamics compared to other similar quinoline derivatives .

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

methyl 2-(4-ethylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C19H17NO2/c1-3-13-8-10-14(11-9-13)18-12-16(19(21)22-2)15-6-4-5-7-17(15)20-18/h4-12H,3H2,1-2H3

InChI Key

XHZYCRCWVSOPLW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC

Origin of Product

United States

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